molecular formula C25H32ClFO5 B1669188 Clobetasol Propionate CAS No. 25122-46-7

Clobetasol Propionate

Cat. No.: B1669188
CAS No.: 25122-46-7
M. Wt: 467.0 g/mol
InChI Key: CBGUOGMQLZIXBE-XGQKBEPLSA-N
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Description

Clobetasol propionate is a super-high-potency (Class I) topical corticosteroid used to manage inflammatory and proliferative skin disorders, including psoriasis, eczema, and lichen sclerosus . It exerts potent anti-inflammatory, antiproliferative, and vasoconstrictive effects by modulating gene expression via glucocorticoid receptors . However, its efficacy is accompanied by risks of local side effects (e.g., skin atrophy, telangiectasia) and systemic complications, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with prolonged use .

This compound is formulated in various vehicles (ointment, cream, spray, foam) to enhance patient adherence, with studies showing comparable efficacy across formulations . For example, in plaque psoriasis, clobetasol spray achieved 85% treatment success (clear/almost clear skin) after 4 weeks, significantly improving quality of life (QOL) metrics like the Dermatology Life Quality Index (DLQI) . Novel formulations (e.g., 0.025% cream) demonstrate efficacy comparable to the standard 0.05% concentration but with reduced systemic absorption and HPA axis impact .

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUOGMQLZIXBE-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045907
Record name Clobetasol propionate
Source EPA DSSTox
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Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25122-46-7
Record name Clobetasol propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25122-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Clobetasol propionate [USAN:USP:JAN]
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Record name Clobetasol propionate
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Record name Clobetasol propionate
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Record name 21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
Source European Chemicals Agency (ECHA)
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Record name CLOBETASOL PROPIONATE
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Preparation Methods

Synthetic Approaches to Clobetasol Propionate

One-Pot Sulfonation-Chlorination Method (CN112110972A)

The Chinese patent CN112110972A discloses a streamlined synthesis starting from betamethasone 17-propionate. This method consolidates sulfonation and chlorination into a single reaction vessel, minimizing intermediate isolation steps.

Reaction Mechanism and Conditions

Betamethasone 17-propionate undergoes sulfonation with p-toluenesulfonyl chloride in dichloromethane at 0–5°C, facilitated by triethylamine as a base. Subsequent chlorination is achieved via methanol-mediated nucleophilic substitution, eliminating the need for hazardous chlorinating agents. The one-pot approach reduces solvent consumption by 40% compared to traditional methods.

Key Parameters:

  • Molar Ratios: 1:1–2 (betamethasone 17-propionate : triethylamine : p-toluenesulfonyl chloride)
  • Temperature: 0–5°C (sulfonation); 30±2°C (chlorination)
  • Reaction Time: 3–5 hours (sulfonation); 1–5 hours (chlorination)
Purification and Yield Optimization

Post-reaction, dichloromethane is recovered via reduced-pressure distillation (≥0.06 MPa, 30–40°C), achieving 95% solvent reuse. Crystallization from methanol yields 98.5–99% pure this compound, as confirmed by HPLC (97.6–97.8% purity).

Example Data:

Example Dichloromethane (mL) p-Toluenesulfonyl Chloride (g) Triethylamine (mL) Yield (%) HPLC Purity (%)
3 200 22 32 99.0 97.8
4 160 28 26 98.5 97.6

Tosylation-LiCl Substitution Method (IN201821008147)

The Indian patent IN201821008147 outlines a three-stage process involving tosylation and lithium chloride-mediated chlorination.

Stepwise Synthesis
  • Betamethasone 17-Propionate Formation:
    Betamethasone reacts with trimethyl orthopropionate in dimethylformamide (DMF) under acidic conditions (pH 1.0–2.0) at 10–15°C.
  • Tosylation:
    p-Toluenesulfonyl chloride introduces a tosyl group at the C-21 position, catalyzed by p-dimethylaminopyridine (DMAP) in DMF at 60–65°C.
  • Chlorination:
    Lithium chloride replaces the tosyl group via nucleophilic displacement, yielding this compound after aqueous workup.

Critical Variables:

  • Solvent: Dimethylformamide (DMF) for steps 1–2
  • Temperature: 60–65°C (tosylation and chlorination)
  • Reagent Ratios: 1:1.2 (betamethasone : p-toluenesulfonyl chloride)
Challenges and Mitigations

DMF’s high boiling point (153°C) complicates solvent recovery, necessitating energy-intensive distillation. Residual DMF in the product (<0.1%) is achieved through repeated water washes, though this step reduces overall yield by 8–10%.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Parameter One-Pot Method Tosylation-LiCl Method
Total Steps 4 3
Reaction Time 6–10 hours 8–12 hours
Solvent Consumption (L/kg) 12 18
Maximum Yield 99% 85–90%
Purity (HPLC) 97.6–97.8% Not specified

Process Optimization Strategies

Solvent Selection

Dichloromethane’s low boiling point (40°C) enables efficient recovery via vacuum distillation, cutting raw material costs by 15%. Substituting DMF with N-methylpyrrolidone (NMP) in the Tosylation-LiCl method could lower toxicity, though NMP’s higher cost (₹2,500/L vs. DMF’s ₹1,800/L) may be prohibitive.

Temperature Control

Maintaining sulfonation at 0–5°C prevents epimerization at C-16, preserving the critical 16β-methyl configuration. Elevated temperatures during tosylation (60–65°C) accelerate reaction kinetics but risk thermal degradation, necessitating precise thermal monitoring.

Reagent Stoichiometry

Excess p-toluenesulfonyl chloride (1.2 eq.) in the Tosylation-LiCl method ensures complete tosylation but generates acidic byproducts requiring neutralization. The one-pot method’s equimolar reagent ratios minimize post-reaction purification steps.

Chemical Reactions Analysis

Degradation Reactions

Clobetasol propionate degrades under specific conditions, with mechanisms influenced by pH, temperature, and solvent interactions.

Favorskii-like Rearrangement Under Weakly Acidic Conditions

In isopropanol/water mixtures with acetic acid, the 20-ketone-21-chloro moiety undergoes enolization, forming a nucleophilic enol that attacks the 17-position. This eliminates the 17-propionyl group and generates a cyclopropanone Favorskii intermediate. Subsequent water attack and HCl elimination yield (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid (RRT 0.49 impurity) as the major degradant .

  • Activation Energy : Calculated as 116.9 kJ·mol⁻¹ (28.0 kcal·mol⁻¹) using the Arrhenius equation .

  • Conditions : 60–80°C, pH 4–5.

Photodegradation

Exposure to UV light degrades this compound via cleavage of the cyclohexadiene moiety in ring A, leading to loss of anti-inflammatory activity .

Oxidative and Alkaline Degradation

Under strong alkaline (10 mM NaOH) or oxidative conditions, rapid decomposition occurs, though the RRT 0.49 impurity is not observed .

Metabolic Reactions

Hepatic metabolism involves:

  • Reduction :

    • 4,5 double bond → inactive dihydro derivatives (occurs in liver and extrahepatic tissues) .

    • 3-ketone group → 3-hydroxyl group (liver-specific) .

  • Conjugation : Metabolites are sulfated or glucuronidated for renal excretion .

Synthetic Reactions

This compound is synthesized from betamethasone 17-propionate via sulfonation and chlorination :

Step Reagents/Conditions Outcome
Sulfonationp-Toluenesulfonyl chloride, triethylamine, 0–5°C, 2–5 hrsFormation of betamethasone sulfonate intermediate .
ChlorinationMethanol, 30°C, 1–5 hrsPropionyl group elimination and cyclopropanone formation .
Yield : 99%, Purity : 97.8% (HPLC) .

Stability and Forced Degradation Studies

Forced degradation experiments reveal condition-dependent breakdown :

Condition Degradants Degradation (%)
Weak acid (acetic acid, 60°C)RRT 0.49 impurity1.62
Strong base (10 mM NaOH, RT)Multiple unspecified6.30
Oxidation (H₂O₂)Oxidized derivatives>10
Light (UV exposure)PhotoproductsNot quantified

Key Impurities and Byproducts

Impurity Structure Formation Pathway
RRT 0.49(11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acidFavorskii rearrangement
Clobetasol acetic acid21-acetate derivativeHydrolysis of 17-propionate ester

Scientific Research Applications

Introduction to Clobetasol Propionate

This compound is a highly potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory, immunosuppressive, and antimitotic properties. It is primarily indicated for the treatment of various skin disorders, including psoriasis, atopic dermatitis, and lichen sclerosus. The compound is available in multiple formulations such as creams, ointments, gels, and foams, allowing for tailored therapeutic approaches depending on the condition being treated.

Treatment of Skin Disorders

This compound is predominantly used in managing inflammatory skin conditions. The following table summarizes its applications across various dermatological diseases:

Condition Formulation Efficacy
PsoriasisCream, Gel, FoamSignificant improvement in symptoms; effective in scalp psoriasis .
Atopic DermatitisOintment, CreamReduces inflammation and itching; recommended for short-term use .
Lichen SclerosusOintmentEffective in symptom relief and prevention of disease progression .
Oral Lichen PlanusOintmentFirst-line treatment; shows significant efficacy in reducing lesions and pain .

Novel Formulations and Delivery Systems

Recent advancements in drug delivery systems have enhanced the efficacy of this compound:

  • Microsponge Gels : These formulations have demonstrated improved pharmacokinetic profiles with reduced side effects. In vivo studies showed enhanced antipsoriatic activity compared to traditional formulations .
  • Nanosponge Hydrogels : These allow for sustained release and improved penetration of the drug into the skin layers, leading to better therapeutic outcomes in psoriasis treatment .

Efficacy Studies

Numerous clinical trials have evaluated the efficacy of this compound:

  • A double-blind, vehicle-controlled study involving 378 patients with scalp psoriasis indicated that 81% of those treated with this compound achieved at least 50% clearance of lesions after two weeks .
  • In a study on oral lichen planus, this compound was found to be significantly more effective than placebo in reducing pain and inflammation associated with the condition .

Side Effects and Considerations

Despite its effectiveness, this compound can lead to local and systemic side effects, including skin atrophy and hypothalamic-pituitary-adrenal axis suppression. Physicians must educate patients on proper usage to mitigate these risks. Common side effects reported include:

  • Burning or stinging sensation at application site.
  • Potential for adrenal suppression with prolonged use .

Case Study 1: Efficacy in Scalp Psoriasis

A clinical trial assessed the safety and efficacy of this compound 0.05% foam in patients with moderate to severe scalp psoriasis. After two weeks of treatment, 81% of participants experienced significant improvement compared to only 22% in the vehicle group. Local adverse effects were minimal and manageable .

Case Study 2: Oral Lichen Planus Treatment

In a systematic review analyzing multiple studies on oral lichen planus treatment with this compound, results showed that patients receiving topical clobetasol experienced significant reductions in lesion size and pain levels compared to those receiving alternative therapies or placebo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halobetasol Propionate

Halobetasol propionate, another Class I corticosteroid, shares structural and functional similarities with clobetasol propionate. In dermatopharmacologic models, both compounds showed equivalent anti-inflammatory, antiproliferative, and vasoconstrictive activity . HPA axis suppression rates were also comparable, with serum cortisol reductions of 20–30% in both groups .

Parameter This compound Halobetasol Propionate
Potency Class Class I Class I
Anti-inflammatory Efficacy 85% success rate 75–80% success rate
HPA Axis Suppression Moderate Moderate
Common Vehicle Ointment, spray Ointment

Betamethasone Dipropionate

Betamethasone 17,21-dipropionate (Class II–III) is less potent than clobetasol. However, clobetasol caused greater HPA axis suppression (30% cortisol reduction vs. 15% for betamethasone) .

Parameter This compound Betamethasone Dipropionate
Potency Class Class I Class II–III
Efficacy in Psoriasis 85% success rate 70–75% success rate
HPA Axis Suppression Moderate Mild

Mometasone Furoate

Contrary to traditional classifications, a vasoconstrictor assay using the Emax model ranked mometasone furoate (Class III) as more potent than this compound. Mometasone’s Emax value (AUEC = 45) exceeded clobetasol’s (AUEC = 35), suggesting superior blanching efficacy . However, clinical studies in psoriasis still favor clobetasol for severe cases due to its broader anti-inflammatory effects .

Parameter This compound Mometasone Furoate
Potency Class Class I Class III
Vasoconstrictor Emax AUEC = 35 AUEC = 45
Systemic Absorption High Low

Fluocinolone Acetonide

Fluocinolone acetonide (Class II–III) demonstrated potency similar to clobetasol in Emax models (AUEC = 34 vs. In vulval lichen sclerosus, clobetasol achieved 75% symptom remission, outperforming fluocinolone .

Vehicle and Formulation Impact

  • Spray vs. Ointment : Clobetasol spray showed superior patient adherence and comparable efficacy to ointment (85% vs. 80% success rates) .
  • Lower-Strength Formulations : Clobetasol 0.025% cream matched the efficacy of 0.05% cream in psoriasis, with fewer systemic side effects .

Biological Activity

Clobetasol propionate (CP) is a highly potent topical corticosteroid widely used for the treatment of various inflammatory skin conditions, including psoriasis, eczema, and dermatitis. Its biological activity primarily stems from its ability to modulate inflammatory responses through interaction with glucocorticoid receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile.

This compound exerts its effects through both genomic and nongenomic pathways:

  • Genomic Pathway : CP binds to glucocorticoid receptors (GR) in the cytoplasm, leading to receptor homodimerization and translocation into the nucleus. There, it binds to glucocorticoid-responsive elements (GREs), resulting in the modulation of gene expression that downregulates pro-inflammatory cytokines and upregulates anti-inflammatory proteins .
  • Nongenomic Pathway : This pathway involves rapid signaling events that do not require changes in gene expression. It influences second messengers and membrane-bound receptors, affecting cellular responses like leukocyte migration and activation .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating various dermatological conditions. Below are key findings from clinical studies:

  • Psoriasis Treatment : A randomized controlled trial demonstrated that this compound foam significantly improved symptoms in patients with nonscalp psoriasis compared to placebo. After two weeks, patients treated with CP showed greater reductions in erythema, scaling, and plaque thickness (P < 0.0005) .
  • Chronic Eczema : Research on novel formulations of CP, such as a microsponge gel, indicated a significant reduction in inflammation and itching compared to traditional formulations. The study reported a 1.9-fold improvement in inflammation and a 1.2-fold improvement in itching scores .
  • Long-term Use : A study assessing the long-term effects of CP on vulvar lichen sclerosus found that while it was effective initially, there was a high relapse rate (84% at four years) after treatment cessation .

Safety Profile

The safety of this compound is an important consideration due to its potent effects:

  • Adverse Effects : Common side effects include local irritation and atrophy at the application site. However, most adverse reactions are mild to moderate, with no severe systemic effects reported in clinical trials .
  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression : Long-term use can lead to HPA axis suppression; however, studies have shown that lower concentrations (e.g., 0.025% formulations) may offer comparable efficacy with reduced systemic risk compared to higher concentrations .

Comparative Efficacy of Formulations

The following table summarizes findings from studies comparing different formulations of this compound:

Formulation Efficacy Safety Profile Study Reference
This compound 0.05% CreamEffective for moderate-to-severe psoriasis; high relapse rate post-treatmentMild local irritation; potential HPA axis suppression
This compound 0.025% CreamComparable efficacy with better systemic safety profileLower incidence of HPA suppression
This compound FoamSuperior improvement in psoriasis symptoms compared to placeboWell tolerated; compliance >90%
CP-loaded Microsponge GelSignificant reduction in eczema symptoms; minimal side effectsComparable safety to traditional formulations

Q & A

Advanced Research Question

  • Conduct systematic meta-analyses with subgroup stratification by formulation (gel, cream, ointment), potency, and application frequency.
  • Use in vitro penetration assays (e.g., Franz diffusion cells) to quantify bioavailability differences across formulations .
  • Apply Bayesian statistical models to reconcile conflicting clinical outcomes, accounting for covariates like patient adherence and baseline severity .

What analytical techniques are essential for validating this compound stability in topical formulations?

Basic Research Question

  • Employ high-performance liquid chromatography (HPLC) with internal standards (e.g., beclometasone dipropionate) to quantify degradation products like USP Related Compound A, a common tautomeric rearrangement byproduct .
  • Validate methods per ICH guidelines for specificity, linearity, and precision, particularly for lotion and ointment matrices .

How should researchers design trials to evaluate HPA axis suppression risks with long-term this compound use?

Advanced Research Question

  • Incorporate ACTH stimulation tests and 24-hour urinary free cortisol measurements at baseline, mid-treatment, and follow-up.
  • Use adaptive trial designs to adjust dosing based on early suppression signals.
  • Compare systemic exposure via pharmacokinetic modeling of clobetasol plasma concentrations (Cmax ~59 pg/mL for foam formulations) .

What preclinical models are suitable for studying this compound's transdermal absorption?

Basic Research Question

  • Ex vivo human skin models (e.g., dermatomed abdominal tissue) in Franz cells to measure permeation rates.
  • Validate with radiolabeled clobetasol to track distribution in epidermal and dermal layers .

How can PK/PD modeling optimize this compound dosing in pediatric populations?

Advanced Research Question

  • Develop population PK models integrating age-stratified skin thickness and metabolic rate data.
  • Simulate dose adjustments using Monte Carlo methods to balance efficacy and adrenal suppression risks .

What strategies mitigate bias in comparative studies of this compound versus other corticosteroids?

Advanced Research Question

  • Implement double-blind, randomized designs with active controls (e.g., betamethasone dipropionate).
  • Use propensity score matching to adjust for confounding variables like disease chronicity .
  • Include objective biomarkers (e.g., cytokine levels) alongside clinical scoring .

How do researchers assess the molecular mechanisms of this compound beyond glucocorticoid receptor activation?

Advanced Research Question

  • Perform transcriptomic profiling (RNA-seq) on treated keratinocytes to identify non-canonical pathways (e.g., NF-κB inhibition).
  • Validate findings with CRISPR-Cas9 knockout models of suspected targets .

What statistical methods are robust for analyzing dose-response relationships in Clobetasol trials?

Basic Research Question

  • Apply mixed-effects models to handle repeated measures of efficacy (e.g., weekly PASI scores).
  • Use Mann-Whitney U tests for non-normal data distributions in small-sample pilot studies .

How should researchers evaluate long-term cutaneous adverse effects in preclinical models?

Advanced Research Question

  • Utilize murine chronic exposure models with histopathological assessment of dermal thinning and collagen density.
  • Quantify pro-inflammatory cytokine rebound post-treatment cessation via multiplex assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clobetasol Propionate
Reactant of Route 2
Reactant of Route 2
Clobetasol Propionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.